
ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl is a functional group in organic chemistry, pyrazole is a class of organic compounds with a five-membered aromatic ring, amide is a functional group containing a carbonyl group linked to a nitrogen atom, and thiophene is a heterocyclic compound with a ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with 1,3-diketones . Thiophene derivatives can be synthesized through various methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of a compound like this would involve a thiophene ring attached to a pyrazole ring via an amide linkage. The ethyl group would be attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including cycloaddition reactions . Thiophene compounds can also participate in a wide range of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, it would likely be a solid at room temperature .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . They can be used to develop drugs that help reduce inflammation in the body.
Anti-Psychotic Applications
Thiophene-based compounds have shown potential in the treatment of various psychiatric disorders . They can be used to formulate anti-psychotic drugs.
Anti-Arrhythmic Effects
Thiophene derivatives can be used in the development of anti-arrhythmic drugs . These drugs are used to treat and prevent irregular heartbeats or arrhythmias.
Anti-Anxiety Medication
Compounds based on thiophene have shown potential in the treatment of anxiety disorders . They can be used to formulate anti-anxiety medication.
Anti-Fungal Applications
Thiophene derivatives have been found to possess anti-fungal properties . They can be used in the development of anti-fungal drugs.
Antioxidant Properties
Thiophene-based compounds have been reported to possess antioxidant properties . They can be used in the development of drugs and supplements that help protect the body against damage from free radicals.
Anti-Mitotic Effects
Thiophene derivatives can interfere with cell division or mitosis . This property can be harnessed in the development of anti-cancer drugs.
Anti-Microbial Applications
Thiophene derivatives have been found to possess anti-microbial properties . They can be used in the development of drugs that fight against various microbial infections.
Mecanismo De Acción
Target of Action
The primary targets of ethyl 2-(1-ethyl-3-methyl-1H-pyrazole-5-amido)thiophene-3-carboxylate are currently unknown. This compound is a derivative of pyrazole and thiophene, both of which are known to interact with various biological targets . Pyrazole derivatives are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazole and thiophene derivatives, it is likely that this compound affects multiple pathways .
Result of Action
Based on the known activities of pyrazole and thiophene derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-4-17-11(8-9(3)16-17)12(18)15-13-10(6-7-21-13)14(19)20-5-2/h6-8H,4-5H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDRZFCKZYFXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=CS2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

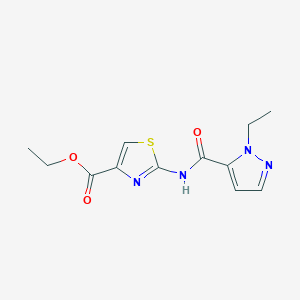
![1-ethyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537145.png)
![1-ethyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537153.png)
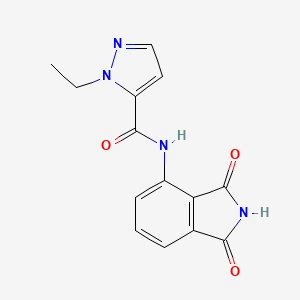
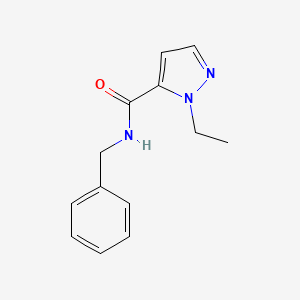
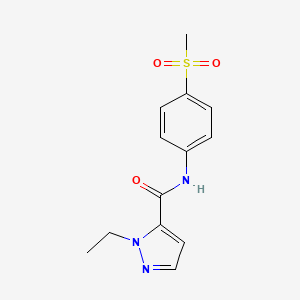

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
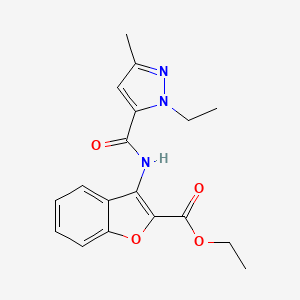

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537214.png)
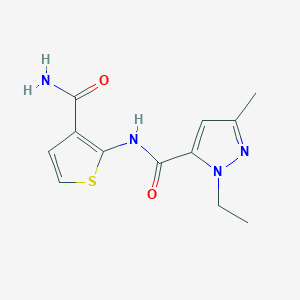
![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)